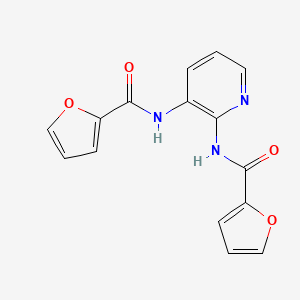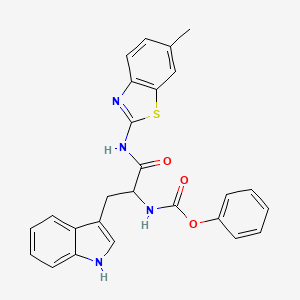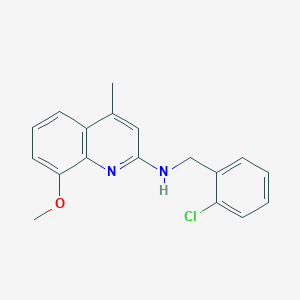![molecular formula C24H26O4 B5025580 1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}naphthalene](/img/structure/B5025580.png)
1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}naphthalene, also known as AMPE-NAP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a naphthalene derivative that has been synthesized through a specific method, and has been shown to have a variety of biochemical and physiological effects. In
作用机制
The mechanism of action of 1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}naphthalene is not fully understood, but it is believed to involve the activation of the Nrf2/ARE pathway. This pathway is responsible for regulating the expression of antioxidant and detoxification genes, and is known to play a key role in protecting cells against oxidative stress. By activating this pathway, this compound may be able to protect neurons against damage caused by oxidative stress.
Biochemical and Physiological Effects:
In addition to its neuroprotective properties, this compound has also been shown to have a variety of other biochemical and physiological effects. For example, this compound has been shown to increase the expression of genes involved in energy metabolism, suggesting that it may have potential as a treatment for metabolic disorders. Additionally, this compound has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the primary advantages of using 1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}naphthalene in lab experiments is its specificity. Because it has a well-defined mechanism of action and targets specific pathways, it can be used to study the effects of oxidative stress and neurodegeneration in a controlled manner. Additionally, this compound has been shown to be stable and non-toxic, which makes it a safe and reliable compound for use in lab experiments.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is that it has only been tested in animal models, and its effects in humans are not yet fully understood. Additionally, the optimal dosage and administration of this compound for different applications is not yet known, which makes it difficult to design experiments that accurately reflect its potential therapeutic benefits.
未来方向
Despite these limitations, there are many potential future directions for research on 1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}naphthalene. One area of research that is currently being explored is the use of this compound in the treatment of neurodegenerative diseases. Additionally, there is ongoing research into the potential use of this compound in the treatment of metabolic disorders and inflammatory diseases. Further research is also needed to fully understand the mechanism of action of this compound and its potential side effects. Overall, this compound shows great promise as a compound with a wide range of potential applications in scientific research.
合成方法
1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}naphthalene can be synthesized through a multi-step procedure that involves the reaction of 4-allyl-2-methoxyphenol with 2-bromoethyl ether, followed by the reaction of the resulting product with 2-(2-bromoethoxy)ethanol. The final step involves the reaction of the resulting product with naphthalene-1,8-diol. This synthesis method has been optimized to produce high yields of pure this compound.
科学研究应用
1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}naphthalene has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where this compound has been shown to have neuroprotective properties. Specifically, this compound has been shown to protect neurons against oxidative stress, which is a common cause of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been shown to improve cognitive function in animal models, suggesting that it may have potential as a treatment for cognitive disorders.
属性
IUPAC Name |
1-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O4/c1-3-7-19-12-13-23(24(18-19)25-2)28-17-15-26-14-16-27-22-11-6-9-20-8-4-5-10-21(20)22/h3-6,8-13,18H,1,7,14-17H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPELWWRLYGPDEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCOCCOC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[hydroxy(phenyl)methyl]{[methyl(methylsulfonyl)amino]methyl}phosphinic acid](/img/structure/B5025516.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B5025521.png)

![N~1~-(3-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5025532.png)
![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B5025533.png)
![3-allyl-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B5025541.png)
![2-[(4-methylbenzyl)thio]-N-{2-[(4-methylphenyl)thio]ethyl}acetamide](/img/structure/B5025544.png)



![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-diethylphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5025562.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-quinazolinecarboxamide](/img/structure/B5025564.png)

